4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid
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Overview
Description
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various substituents onto the indole ring.
Scientific Research Applications
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The formyl group and butanoic acid side chain may also contribute to its activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness
4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is unique due to its specific functional groups and side chain, which confer distinct chemical and biological properties. Its combination of an indole ring with an ethyl, formyl, and butanoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(7-ethyl-3-formylindol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-11-5-3-6-13-12(10-17)9-16(15(11)13)8-4-7-14(18)19/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFJOSSCQXFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCCC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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